REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](/[N:7]=[CH:8]/[CH:9]([C:15]([O:17]CC)=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:2]=1>O(C1C=CC=CC=1)C1C=CC=CC=1>[OH:17][CH:15]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][N:1]=2)[N:7]=[CH:8][CH:9]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]
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Name
|
|
Quantity
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9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)\N=C\C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(C=NC2=CC=CN=C12)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |